7-Epi-10-deacetylbaccatin III
CAS No.: 71629-92-0
Cat. No.: VC21357053
Molecular Formula: C29H36O10
Molecular Weight: 544.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71629-92-0 |
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Molecular Formula | C29H36O10 |
Molecular Weight | 544.6 g/mol |
IUPAC Name | [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19+,21+,22-,24-,27+,28-,29+/m0/s1 |
Standard InChI Key | YWLXLRUDGLRYDR-LUPIKGFISA-N |
Isomeric SMILES | CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Appearance | White Solid |
Melting Point | 187-191ºC |
Introduction
Chemical Structure and Properties
7-Epi-10-deacetylbaccatin III is a complex organic compound with the molecular formula C29H36O10 . This taxane derivative possesses a tetracyclic structure characteristic of the baccatin family. Its molecular weight is 544.6 g/mol, making it a relatively large organic molecule . The compound features multiple functional groups including hydroxyl, acetyl, and benzoyl moieties arranged in a specific stereochemical configuration.
Structural Characteristics
The chemical structure of 7-Epi-10-deacetylbaccatin III includes:
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A tetracyclic core structure (oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-ene)
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Multiple hydroxyl groups (-OH) at positions 1, 9, 12, and 15
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An acetyloxy group at position 4
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A benzoate ester at position 2
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An oxo (ketone) group at position 11
The specific stereochemistry of the molecule is critical to its properties and is reflected in its systematic name: [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate .
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 7-Epi-10-deacetylbaccatin III
The compound is characterized by its complex stereochemistry, which distinguishes it from other baccatin derivatives. The "7-epi" designation indicates a specific epimeric configuration at the C-7 position, which is different from the standard configuration found in 10-deacetylbaccatin III .
Nomenclature and Identification
The nomenclature surrounding 7-Epi-10-deacetylbaccatin III can be complex due to the intricacy of its structure. Multiple naming systems are used to identify this compound in various scientific and regulatory contexts.
Systematic Names
The IUPAC systematic name for 7-Epi-10-deacetylbaccatin III is [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate . This comprehensive name captures the complete stereochemical configuration and functional group arrangement of the molecule.
Additional systematic names include:
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(1S)-4α-acetoxy-1,7α,10β,13α-tetrahydroxy-2α-(benzoyloxy)-5β,20-epoxytaxa-11-en-9-one
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(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-(acetyloxy)-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl benzoate
Common Names and Synonyms
Several synonyms and common names are used for this compound in scientific literature:
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7-epi-10-Deacetyl Baccatin III
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7-Epi-10-deacetylbaccatin III
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10-Deacetylbaccatin V
Chemical Identifiers
To facilitate precise identification and database cross-referencing, 7-Epi-10-deacetylbaccatin III is associated with several unique chemical identifiers:
Table 2: Chemical Identifiers for 7-Epi-10-deacetylbaccatin III
Relationship to Taxol and Medicinal Significance
7-Epi-10-deacetylbaccatin III belongs to the family of compounds related to Taxol (paclitaxel), which is one of the most well-known anticancer drugs among natural products. Understanding the chemical properties and relationships of baccatin derivatives is crucial for advancing therapeutic applications.
Taxol Production Context
Taxol is primarily sourced from yew trees but exists in extremely low concentrations, typically ranging from 0 to 0.069% of dry weight, with the highest percentage found in the bark . This scarcity has driven research into alternative production methods, including the use of precursors and derivatives like 7-Epi-10-deacetylbaccatin III.
The related compound 10-deacetylbaccatin III serves as an important intermediate in Taxol production. Researchers have worked to improve the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) from Taxus species for converting 10-deacetyltaxol to Taxol . While the search results don't specifically mention the direct role of 7-Epi-10-deacetylbaccatin III in this process, its structural similarity suggests potential relevance to these conversion pathways.
Structural Relationship to Other Baccatin Derivatives
7-Epi-10-deacetylbaccatin III is structurally related to several other compounds in the taxane family:
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10-Deacetylbaccatin III - A key intermediate in Taxol production
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7-epi-10-Oxo-10-deacetyl Baccatin III (C29H34O10) - A derivative with molecular weight 542.6 g/mol
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10-Deacetyl taxol derivatives - Compounds that can be converted to more active forms
The primary distinction of 7-Epi-10-deacetylbaccatin III lies in its "7-epi" configuration, which represents a specific stereochemistry at the C-7 position. This configuration differentiates it from the non-epimeric form and may confer distinct physicochemical and biological properties.
Preparation and Synthetic Approaches
The preparation of 7-Epi-10-deacetylbaccatin III and related compounds is of significant interest due to their potential pharmaceutical applications. Patent literature indicates methodologies for synthesizing these compounds from precursors.
Research Applications
Research involving 7-Epi-10-deacetylbaccatin III and related compounds focuses primarily on their potential pharmaceutical applications, particularly in cancer treatment.
Chemical and Material Science Applications
Analytical Characterization
Analytical characterization of 7-Epi-10-deacetylbaccatin III is essential for research, quality control, and regulatory purposes. Several analytical approaches are available for identifying and characterizing this compound.
Structural Representation
The structure of 7-Epi-10-deacetylbaccatin III can be represented in various formats, including:
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SMILES Notation: CC(=O)O[C@@]12CO[C@@H]1CC@@H[C@]1(C)[C@@H]2C@H[C@]2(O)CC@HC(=C(C@@HC1=O)C2(C)C)C
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2D and 3D Structural Models available in chemical databases like PubChem
These various representations facilitate computational analysis, database searching, and structure-activity relationship studies.
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